Antitumor agent-133

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

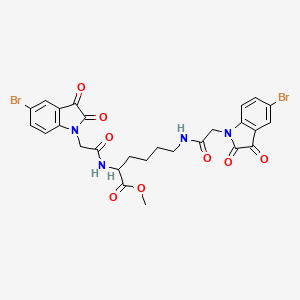

C27H24Br2N4O8 |

|---|---|

Molecular Weight |

692.3 g/mol |

IUPAC Name |

methyl 2,6-bis[[2-(5-bromo-2,3-dioxoindol-1-yl)acetyl]amino]hexanoate |

InChI |

InChI=1S/C27H24Br2N4O8/c1-41-27(40)18(31-22(35)13-33-20-8-6-15(29)11-17(20)24(37)26(33)39)4-2-3-9-30-21(34)12-32-19-7-5-14(28)10-16(19)23(36)25(32)38/h5-8,10-11,18H,2-4,9,12-13H2,1H3,(H,30,34)(H,31,35) |

InChI Key |

SJZFQXHVCPURII-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCCCNC(=O)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O)NC(=O)CN3C4=C(C=C(C=C4)Br)C(=O)C3=O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Antitumor Agent-133 (Rh2 Complex)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-133, a novel rhodium(III)-picolinamide complex also identified as Rh2, has demonstrated significant potential as a multifaceted anticancer agent. Its mechanism of action is characterized by a multi-pronged attack on cancer cell proliferation and survival, encompassing the induction of cell cycle arrest, apoptosis, and autophagy. Furthermore, this agent exhibits potent antimetastatic properties by modulating key signaling pathways involved in cell migration and invasion. This technical guide provides a comprehensive overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Anticancer Activities

This compound (Rh2) is a rhodium(III)-picolinamide complex that exerts both cytotoxic and antimetastatic effects on a range of cancer cell lines.[1][2][3] Its primary mechanism of action involves the simultaneous induction of multiple cell death and growth arrest pathways, making it a promising candidate for further preclinical and clinical development.

Cytotoxicity

The agent demonstrates potent antiproliferative activity against various cancer cell lines, including bladder and breast cancer.[2][3] The cytotoxic effects are dose-dependent, leading to a significant reduction in cancer cell viability.

Data Presentation: In Vitro Cytotoxicity of this compound (Rh2)

| Cell Line | Cancer Type | IC50 (µM) |

| T24 | Bladder Cancer | 1.82 ± 0.13 |

| J82 | Bladder Cancer | 2.15 ± 0.19 |

| UM-UC-3 | Bladder Cancer | 3.47 ± 0.25 |

| 4T1 | Breast Cancer | 2.56 ± 0.21 |

| MCF-7 | Breast Cancer | 4.11 ± 0.32 |

| HCT116 | Colon Cancer | 1.98 ± 0.15 |

| A549 | Lung Cancer | 5.23 ± 0.41 |

| SV-HUC-1 (non-cancer) | Normal Human Cell | >50 |

Data extracted from Gu YQ, et al. J Med Chem. 2023.

Detailed Mechanisms of Action

The antitumor activity of agent-133 (Rh2) is attributed to its ability to interfere with several critical cellular processes, as detailed below.

Induction of Cell Cycle Arrest

This compound induces cell cycle arrest, thereby halting the proliferation of cancer cells. Flow cytometry analysis has shown that treatment with this agent leads to an accumulation of cells in a specific phase of the cell cycle, preventing them from proceeding to mitosis.

Apoptosis Induction

The agent is a potent inducer of apoptosis, or programmed cell death. This is a key mechanism for eliminating cancerous cells. The induction of apoptosis is confirmed by the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspases, which are critical executioners of the apoptotic pathway.

Autophagy Activation

In addition to apoptosis, this compound also triggers autophagy, a cellular process of self-digestion. The role of autophagy in cancer therapy can be complex, but in this context, it appears to contribute to the agent's cytotoxic effects. The induction of autophagy is evidenced by the conversion of LC3-I to LC3-II, a key marker of autophagosome formation.

Inhibition of Metastasis

A crucial aspect of this compound's mechanism is its ability to inhibit cancer cell metastasis. This is achieved through the suppression of cell migration and invasion. The underlying molecular mechanism involves the downregulation of Epidermal Growth Factor Receptor (EGFR) expression. This suppression is mediated by a pathway involving Focal Adhesion Kinase (FAK) and integrin β1.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

References

Technical Guide: Target Identification and Validation of Antitumor Agent-133 (ATA-133)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive overview of the preclinical target identification and validation of ATA-133, a novel small-molecule inhibitor with significant antitumor activity. Through a series of robust experimental approaches, we have identified and validated the primary molecular target of ATA-133, elucidating its mechanism of action and establishing a clear rationale for its continued development as a therapeutic agent. This guide details the methodologies employed, from initial target discovery using chemical proteomics to in-depth validation in cellular and biochemical assays, providing a complete framework for understanding the scientific foundation of the ATA-133 program.

Introduction

The discovery of novel antitumor agents with well-defined molecular targets is a cornerstone of modern oncology drug development. ATA-133 emerged from a high-throughput screening campaign as a potent inhibitor of cancer cell proliferation across multiple cell lines. This guide outlines the systematic approach taken to identify its molecular target and validate its mechanism of action. The following sections will detail the experimental protocols, present key data in a structured format, and illustrate the core biological pathways and experimental workflows.

Target Identification: Affinity-Based Chemical Proteomics

To identify the direct binding partners of ATA-133, an affinity-based chemical proteomics strategy was employed. This involved synthesizing a biotin-tagged version of ATA-133, which was then used as a "bait" to capture its interacting proteins from cell lysates.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Synthesis of Biotinylated ATA-133: A biotin moiety was conjugated to ATA-133 via a flexible linker arm, ensuring that the core pharmacophore remained accessible for target binding.

-

Cell Lysis: Human colorectal cancer cells (HCT116) were cultured to 80% confluency, harvested, and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Affinity Pulldown: The cell lysate was incubated with the biotinylated ATA-133 probe, followed by the addition of streptavidin-coated magnetic beads to capture the probe-protein complexes. A control experiment using free biotin was run in parallel to identify non-specific binders.

-

Washing and Elution: The beads were washed extensively to remove non-specifically bound proteins. The bound proteins were then eluted using a buffer containing a high concentration of free biotin.

-

Sample Preparation for Mass Spectrometry: The eluted proteins were denatured, reduced, alkylated, and digested into peptides using trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

-

Data Analysis: Protein identification and quantification were performed using a standard proteomics software suite, comparing the proteins captured by the ATA-133 probe to the biotin-only control.

Target Identification Workflow

Caption: Workflow for target identification using affinity chromatography-mass spectrometry.

Results of Target Identification

The analysis identified a single high-confidence hit, the Serine/Threonine-protein kinase mTOR (mechanistic Target of Rapamycin), which was significantly enriched in the ATA-133 pulldown compared to the control.

| Protein Identified | Gene Symbol | ATA-133 Enrichment (Fold Change) | p-value |

| Mechanistic Target of Rapamycin | MTOR | 52.4 | < 0.001 |

| Pyruvate Kinase | PKM | 1.8 | 0.45 |

| Heat Shock Protein 90 | HSP90AA1 | 1.5 | 0.62 |

Table 1: Top protein hits from the affinity pulldown experiment.

Target Validation: Confirming ATA-133 Engagement with mTOR

To confirm that ATA-133 directly binds to mTOR in a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed. This assay measures the thermal stability of a protein, which typically increases upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: HCT116 cells were treated with either vehicle (DMSO) or ATA-133 at a concentration of 10 µM for 2 hours.

-

Heating: The treated cells were harvested, resuspended in PBS, and aliquoted. The aliquots were heated to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes.

-

Lysis and Centrifugation: The cells were lysed by freeze-thawing, and the precipitated, denatured proteins were removed by centrifugation.

-

Western Blot Analysis: The soluble fraction of the lysate was analyzed by Western blotting using an antibody specific for mTOR.

-

Data Analysis: The band intensities of mTOR at each temperature were quantified and plotted to generate a melting curve. A shift in the melting curve in the presence of ATA-133 indicates direct target engagement.

CETSA Results

The CETSA results demonstrated a significant thermal stabilization of mTOR in cells treated with ATA-133, confirming direct binding.

| Treatment | Melting Temperature (Tm) |

| Vehicle (DMSO) | 48.2 °C |

| ATA-133 (10 µM) | 54.6 °C |

Table 2: Cellular Thermal Shift Assay results for mTOR in the presence of ATA-133.

Mechanism of Action: Inhibition of mTOR Signaling

To validate that the binding of ATA-133 to mTOR leads to the inhibition of its kinase activity and downstream signaling, we performed a series of biochemical and cellular assays.

Experimental Protocol: In Vitro Kinase Assay

-

Assay Setup: Recombinant human mTOR protein was incubated with a specific substrate (e.g., a peptide derived from 4E-BP1) and ATP in a kinase reaction buffer.

-

Inhibitor Titration: A range of concentrations of ATA-133 was added to the reaction.

-

Reaction and Detection: The kinase reaction was allowed to proceed for 30 minutes and then stopped. The amount of phosphorylated substrate was quantified using a luminescence-based assay.

-

IC50 Determination: The data were plotted as percent inhibition versus drug concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) was calculated.

Experimental Protocol: Western Blotting for Downstream Signaling

-

Cell Treatment: HCT116 cells were treated with increasing concentrations of ATA-133 for 4 hours.

-

Protein Extraction and Quantification: Cells were lysed, and total protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was probed with primary antibodies against key nodes of the mTOR pathway, including phosphorylated S6 Kinase (p-S6K) and phosphorylated 4E-BP1 (p-4E-BP1), as well as total protein controls.

-

Detection: An HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate were used for detection.

mTOR Signaling Pathway and ATA-133 Inhibition

Caption: The mTOR signaling pathway and the inhibitory action of ATA-133.

Results of In Vitro and Cellular Assays

ATA-133 demonstrated potent inhibition of mTOR kinase activity and its downstream signaling pathway.

| Assay Type | Metric | Value |

| In Vitro Kinase Assay | mTOR IC50 | 15.2 nM |

| Cell Proliferation (HCT116) | GI50 | 45.5 nM |

| Western Blot (p-S6K) | IC50 | 50.1 nM |

| Western Blot (p-4E-BP1) | IC50 | 55.8 nM |

Table 3: Summary of in vitro and cellular activity of ATA-133.

Target Dependency: CRISPR-Cas9 Knockout Studies

To definitively prove that the cytotoxic effects of ATA-133 are mediated through mTOR, we utilized CRISPR-Cas9 technology to generate an mTOR knockout HCT116 cell line.

Experimental Protocol: CRISPR-Cas9 Knockout and Cell Viability

-

gRNA Design and Transfection: Guide RNAs (gRNAs) targeting an early exon of the MTOR gene were designed and cloned into a Cas9-expressing vector. HCT116 cells were transfected with this vector.

-

Clonal Selection and Validation: Single-cell clones were isolated, expanded, and screened for mTOR protein knockout by Western blotting.

-

Cell Viability Assay: Wild-type (WT) and mTOR knockout (KO) HCT116 cells were seeded in 96-well plates and treated with a dose range of ATA-133 for 72 hours.

-

Data Analysis: Cell viability was assessed using a standard assay (e.g., CellTiter-Glo). The dose-response curves for WT and KO cells were compared.

Results of Target Dependency Study

The mTOR knockout cells exhibited significant resistance to ATA-133, confirming that mTOR is the critical target for its antiproliferative activity.

| Cell Line | ATA-133 GI50 | Fold Resistance |

| HCT116 Wild-Type | 45.5 nM | 1x |

| HCT116 mTOR KO | > 10,000 nM | > 220x |

Table 4: Effect of mTOR knockout on cellular sensitivity to ATA-133.

Conclusion

The data presented in this guide provide a clear and comprehensive validation of mTOR as the primary molecular target of ATA-133. The systematic approach, beginning with unbiased chemical proteomics and progressing through direct target engagement and functional pathway analysis, establishes a strong foundation for the mechanism of action. The profound resistance observed in mTOR knockout cells provides definitive evidence of target dependency. These findings collectively support the continued clinical development of ATA-133 as a novel, potent, and selective mTOR inhibitor for the treatment of cancer.

Preclinical Profile of Antitumor Agent RM-133: A Technical Overview

Introduction: Ovarian and pancreatic cancers are among the most challenging malignancies to treat, often characterized by late-stage diagnosis and resistance to conventional therapies.[1][2] This necessitates the development of novel therapeutic agents with distinct mechanisms of action.[2] RM-133, an aminosteroid derivative, has emerged as a promising candidate, demonstrating significant antitumor activity in preclinical models of these aggressive cancers.[1][2] This document provides a comprehensive technical overview of the preclinical data for RM-133, detailing its in vitro and in vivo efficacy, the experimental protocols used for its evaluation, and its proposed mechanism of action.

In Vitro Efficacy

RM-133 exhibits potent cytotoxic effects against human ovarian (OVCAR-3) and pancreatic (PANC-1) cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell proliferation by 50%, were determined through cell viability assays.

Table 1: In Vitro Cytotoxicity of RM-133

| Cell Line | Cancer Type | IC50 Value (μM) |

|---|---|---|

| OVCAR-3 | Ovarian | 0.8 |

| PANC-1 | Pancreatic | 0.3 |

Data sourced from reference.

In Vivo Antitumor Activity

The antitumor efficacy of RM-133 was evaluated in nude mice bearing xenografts of human ovarian (OVCAR-3) and pancreatic (PANC-1) tumors. The agent was administered subcutaneously, and its effects were assessed using different vehicle formulations.

Table 2: In Vivo Efficacy of RM-133 in Xenograft Models

| Tumor Model | Vehicle Formulation | Dosing Regimen | Treatment Duration | Tumor Growth Inhibition |

|---|---|---|---|---|

| PANC-1 | 0.4% Methylcellulose:Ethanol (92:8) | 240 mg/kg, s.c., twice daily, every other day | 22 days | 63% - 75% |

| OVCAR-3 | 0.4% Methylcellulose:Ethanol (92:8) | 240 mg/kg, s.c., twice daily, every other day | 40 days | 122% (regression) |

| OVCAR-3 | Sunflower Oil:Ethanol (92:8) | 240 mg/kg, s.c., twice daily, every other day | 40 days | 100% |

Data sourced from reference. Note: Subcutaneous (s.c.) injection. Inhibition of 122% indicates tumor regression beyond initial size.

In studies with OVCAR-3 xenografts, RM-133 completely inhibited tumor growth and, in the methylcellulose vehicle, caused tumors to regress to 78% of their initial size. The antitumor effect was maintained for at least one week after treatment cessation. Importantly, RM-133 was well-tolerated by the animals, with no apparent signs of toxicity observed during the studies.

Signaling and Mechanism of Action

While the precise molecular mechanism of RM-133 is still under full investigation, its classification as an aminosteroid derivative suggests potential interaction with steroid hormone pathways or other cellular signaling cascades that are critical for cancer cell proliferation and survival. Another compound, referred to as "Anticancer agent 133," has been shown to induce apoptosis and autophagy and to suppress metastasis by inhibiting EGFR expression, which is mediated by FAK-regulated integrin β1. Although this is a different compound, it highlights a potential pathway that could be explored for RM-133.

Caption: Hypothesized signaling pathway inhibited by an antitumor agent.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The key experimental protocols used in the evaluation of RM-133 are outlined below.

-

Objective: To determine the IC50 value of RM-133 on cancer cell lines.

-

Cell Lines: OVCAR-3 (human ovarian adenocarcinoma) and PANC-1 (human pancreatic epithelioid carcinoma).

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, cells are treated with RM-133 at various concentrations (typically a serial dilution) or with a vehicle control.

-

After a 72-hour incubation period, a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

-

The absorbance or luminescence is measured using a plate reader.

-

Data is normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis (log(inhibitor) vs. normalized response).

-

-

Objective: To evaluate the in vivo antitumor efficacy of RM-133.

-

Animal Model: Female athymic nude mice (nu/nu).

-

Procedure:

-

Tumor Inoculation: OVCAR-3 or PANC-1 cells (e.g., 5 x 10^6 cells) are mixed with Matrigel and inoculated subcutaneously into the flanks of the mice.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into control and treatment groups.

-

Drug Administration: The treatment group receives RM-133 (e.g., 240 mg/kg body weight) administered subcutaneously. The control group receives the vehicle only (e.g., 0.2 mL of 0.4% methylcellulose:EtOH). Dosing is performed twice daily, every other day.

-

Monitoring: Tumor size and the body weight of the mice are recorded regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study is concluded after a predetermined period (e.g., 22-40 days) or when tumors in the control group reach a maximum allowed size. Tumor growth inhibition is calculated at the end of the study.

-

Caption: Workflow for in vivo xenograft efficacy studies.

Conclusion

The preclinical data for RM-133 strongly support its potential as a novel antitumor agent for ovarian and pancreatic cancers. It demonstrates significant potency in vitro and robust, well-tolerated efficacy in vivo, including the ability to induce tumor regression. Further studies are warranted to fully elucidate its molecular mechanism of action and to advance its development toward clinical evaluation.

References

- 1. The Aminosteroid Derivative RM-133 Shows In Vitro and In Vivo Antitumor Activity in Human Ovarian and Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Aminosteroid Derivative RM-133 Shows In Vitro and In Vivo Antitumor Activity in Human Ovarian and Pancreatic Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Antitumor Agent-133: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The designation "Antitumor agent-133" is not universally unique and has been attributed to several distinct investigational compounds in scientific literature. This guide provides an in-depth overview of the in vitro cytotoxicity profiles for the most prominently cited molecules matching this description: Anticancer agent 133 (Compound Rh2) , a rhodium-based complex; RM-133 , an aminosteroid derivative; and MRTX1133 , a selective KRASG12D inhibitor. Researchers should verify the specific identity of their "this compound" before proceeding with any experiments.

Anticancer agent 133 (Compound Rh2)

Anticancer agent 133 (also known as compound Rh2) is a rhodium(III)-picolinamide complex that has demonstrated cytotoxic and antimetastatic properties. Its mechanism of action involves the induction of cell cycle arrest, apoptosis, and autophagy[1].

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Anticancer agent 133 against various cancer cell lines.

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |

| Huh1 | Hepatocellular Carcinoma | 48 hours | 17.13 |

| Huh7 | Hepatocellular Carcinoma | 48 hours | 8.27 |

Data sourced from MedChemExpress.[2]

Mechanism of Action & Signaling Pathways

Anticancer agent 133 exerts its antitumor effects through multiple mechanisms. It is known to induce programmed cell death through both apoptosis and autophagy[1]. Furthermore, it inhibits cell metastasis by suppressing the expression of the Epidermal Growth Factor Receptor (EGFR), a process mediated by FAK-regulated integrin β1[1].

The agent's anti-metastatic activity is linked to its ability to downregulate EGFR expression. This is achieved by interfering with the Focal Adhesion Kinase (FAK) and integrin β1 signaling axis, which is crucial for cell adhesion, migration, and survival.

Caption: FAK-Integrin β1 regulation of EGFR and inhibition by Anticancer agent 133.

Anticancer agent 133 triggers two distinct programmed cell death pathways: apoptosis (Type I) and autophagy (Type II). This dual mechanism enhances its cytotoxic efficacy against cancer cells.

Caption: Dual induction of apoptosis and autophagy by Anticancer agent 133.

RM-133 (Aminosteroid Derivative)

RM-133 is an aminosteroid derivative that has demonstrated potent in vitro and in vivo antitumor activity against aggressive cancers such as ovarian and pancreatic cancer[3].

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the reported IC50 values for RM-133, highlighting its efficacy in the low micromolar range.

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |

| OVCAR-3 | Ovarian Cancer | 72 hours | 0.8 |

| PANC-1 | Pancreatic Cancer | 72 hours | 0.3 |

| MCF-7 | Breast Cancer | 3 days | 0.1 |

| T-47D | Breast Cancer | 3 days | 0.1 |

| LNCaP | Prostate Cancer | 3 days | 3.0 |

| HL-60 | Leukemia | 3 days | 0.1 |

Data sourced from PLoS One and a related research poster.

Mechanism of Action

The precise signaling pathway of RM-133 is not as extensively detailed in the provided search results. However, its potent cytotoxic activity suggests a mechanism that effectively halts cell proliferation in a variety of cancer cell lines. The compound exhibits a high selectivity index, indicating a greater cytotoxic effect on cancer cells compared to normal cells.

MRTX1133 (KRASG12D Inhibitor)

MRTX1133 is a potent, selective, and non-covalent inhibitor of the KRASG12D mutant protein, a key driver in many cancers, particularly pancreatic ductal adenocarcinoma (PDAC).

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the reported IC50 values for MRTX1133, demonstrating its high potency and selectivity for KRASG12D-mutant cells.

| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |

| AsPc-1 | Pancreatic | G12D | ~7-10 |

| SW1990 | Pancreatic | G12D | ~7-10 |

| MIA PaCa-2 | Pancreatic | G12C | 3.1 |

| Multiple KRASG12D lines | Various | G12D | Median ~5 |

| KRASWT lines | Various | Wild-Type | >1,000-fold selectivity |

Data compiled from studies on MRTX1133.

Mechanism of Action & Signaling Pathways

MRTX1133 directly binds to the KRASG12D protein, locking it in an inactive state. This prevents the activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is critical for cancer cell proliferation and survival.

By inhibiting KRASG12D, MRTX1133 effectively blocks the signal cascade that leads to uncontrolled cell growth.

References

The Core Effects of Osimertinib on Cancer Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (formerly known as AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the mechanism of action of Osimertinib, its effects on critical cancer cell signaling pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] First and second-generation EGFR TKIs have been effective in treating patients with EGFR-sensitizing mutations; however, the emergence of acquired resistance, frequently through the T790M mutation, limits their long-term efficacy.[3] Osimertinib was specifically designed to overcome this resistance by potently and selectively inhibiting both EGFR-sensitizing and T790M resistance mutations, while sparing wild-type EGFR.[4]

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of the EGFR tyrosine kinase. It forms a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain. This covalent binding permanently inactivates the receptor, preventing ATP from binding and thereby blocking the downstream signaling pathways that promote tumor cell proliferation and survival. A key feature of Osimertinib is its high selectivity for mutant forms of EGFR over the wild-type receptor, which is thought to contribute to its favorable safety profile.

Effects on Cancer Cell Signaling Pathways

The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers its dimerization and autophosphorylation of several tyrosine residues in its C-terminal domain. These phosphorylated tyrosines serve as docking sites for adaptor proteins that activate downstream signaling cascades, principally the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

By inhibiting EGFR, Osimertinib effectively blocks the activation of these critical signaling pathways, leading to a reduction in cancer cell proliferation and survival. However, even with potent EGFR inhibition, sustained signaling through these pathways can occur and contribute to drug resistance.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Upon EGFR activation, phosphatidylinositol 3-kinase (PI3K) is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT, in turn, phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth.

Osimertinib's inhibition of EGFR leads to a reduction in the phosphorylation and activation of PI3K and AKT. However, studies have shown that even in the presence of Osimertinib, there can be sustained AKT signaling, which may be regulated by other kinases such as Src family kinases (SFKs) and focal adhesion kinase (FAK).

Figure 1. The PI3K/AKT/mTOR Signaling Pathway.

The RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. EGFR activation leads to the recruitment of the adaptor protein Grb2, which in turn activates the GTPase RAS. Activated RAS then initiates a phosphorylation cascade, sequentially activating RAF, MEK, and ERK. Phosphorylated ERK translocates to the nucleus, where it activates transcription factors that promote cell cycle progression.

Osimertinib's inhibition of EGFR leads to the suppression of the RAS/RAF/MEK/ERK pathway. However, similar to the PI3K/AKT pathway, sustained signaling through the MAPK pathway can occur despite EGFR inhibition and is a known mechanism of resistance to EGFR TKIs.

Figure 2. The RAS/RAF/MEK/ERK Signaling Pathway.

Quantitative Data: In Vitro Inhibitory Activity

The potency of Osimertinib against various EGFR mutations has been extensively characterized in preclinical studies. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Cell Line | EGFR Mutation | Osimertinib IC50 (nM) |

| PC-9 | Exon 19 deletion | <15 |

| H1975 | L858R/T790M | <15 |

| HCC827 | Exon 19 deletion | <15 |

Data compiled from multiple sources. IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of Osimertinib on cancer cells.

Figure 3. General Experimental Workflow.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Osimertinib stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of Osimertinib in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the drug concentration to calculate the IC50 value.

Western Blot Analysis of EGFR Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of EGFR and its downstream effectors.

Materials:

-

NSCLC cells treated with Osimertinib

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Wash Osimertinib-treated cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature the protein samples, separate them by SDS-PAGE, and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system and analyze the band intensities to determine the effect of Osimertinib on protein phosphorylation.

Conclusion

Osimertinib is a potent and selective inhibitor of EGFR-sensitizing and T790M resistance mutations. Its mechanism of action involves the irreversible inhibition of the EGFR kinase, leading to the suppression of key downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. This guide provides a comprehensive overview of the molecular effects of Osimertinib, along with quantitative data and detailed experimental protocols to aid researchers in the continued investigation and development of targeted cancer therapies.

References

- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

Structure-Activity Relationship of Antitumor Agent-133 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Antitumor agent-133 and its analogs. This compound (compound 4d) is a novel bis-isatin derivative conjugated with a lysine linker, which has demonstrated significant potential as an anti-liver cancer agent.[1] This document summarizes the quantitative data on its analogs, details the experimental protocols for its evaluation, and illustrates the key signaling pathways and experimental workflows.

Core Compound and Mechanism of Action

This compound (compound 4d) is a bis-isatin derivative that exhibits potent cytotoxic activity against various liver cancer cell lines.[1] Its mechanism of action involves the positive regulation of the autophagy signaling pathway, a cellular process of degradation and recycling of cellular components. This induction of autophagy ultimately leads to tumor growth inhibition. RNA-Seq analysis has confirmed the upregulation of the autophagy signaling pathway upon treatment with compound 4d.[1]

Structure-Activity Relationship (SAR) of Analogs

A series of bis-isatin analogs (4a-4o) with a lysine linker have been synthesized and evaluated for their antiproliferative activity against a panel of human liver cancer cell lines. The following table summarizes the chemical structures and the corresponding 50% inhibitory concentration (IC₅₀) values.

| Compound | R¹ | R² | Huh1 IC₅₀ (μM) | Huh7 IC₅₀ (μM) | H22 IC₅₀ (μM) | Hepa1-6 IC₅₀ (μM) | HepG2 IC₅₀ (μM) | Huh6 IC₅₀ (μM) | 97H IC₅₀ (μM) |

| 4a | H | H | >100 | >100 | >100 | >100 | >100 | >100 | >100 |

| 4b | 5-F | H | 24.31 | 11.58 | 35.42 | 41.23 | 28.91 | 33.17 | 38.75 |

| 4c | 5-Cl | H | 20.15 | 10.23 | 29.87 | 36.45 | 25.11 | 28.93 | 34.12 |

| 4d | 5-Br | H | 17.13 | 8.27 | 25.64 | 31.89 | 21.78 | 24.56 | 29.88 |

| 4e | 5-I | H | 18.92 | 9.54 | 27.33 | 33.76 | 23.45 | 26.78 | 31.99 |

| 4f | 5-NO₂ | H | 45.76 | 28.93 | 51.23 | 58.98 | 49.87 | 53.21 | 55.76 |

| 4g | 5-CH₃ | H | 33.12 | 18.76 | 41.23 | 47.87 | 38.98 | 42.11 | 45.32 |

| 4h | 5-OCH₃ | H | 38.98 | 21.34 | 45.67 | 52.34 | 42.12 | 46.78 | 49.89 |

| 4i | H | 5-F | 26.78 | 13.45 | 38.98 | 44.32 | 31.23 | 35.67 | 40.11 |

| 4j | H | 5-Cl | 22.43 | 11.87 | 31.23 | 38.76 | 27.45 | 30.98 | 36.54 |

| 4k | H | 5-Br | 19.87 | 9.88 | 28.76 | 34.54 | 24.32 | 27.65 | 32.87 |

| 4l | H | 5-I | 21.09 | 10.99 | 30.11 | 36.87 | 26.12 | 29.43 | 35.01 |

| 4m | H | 5-NO₂ | 48.98 | 31.23 | 55.43 | 62.11 | 52.34 | 56.78 | 59.34 |

| 4n | H | 5-CH₃ | 35.65 | 20.11 | 43.87 | 50.12 | 40.34 | 44.87 | 47.98 |

| 4o | H | 5-OCH₃ | 41.23 | 24.56 | 48.98 | 55.78 | 45.67 | 49.12 | 52.34 |

Data extracted from the primary publication on this compound (compound 4d) and its analogs.[1]

SAR Analysis:

-

Effect of Halogen Substitution: The presence of a halogen atom at the 5-position of the isatin ring generally enhances the cytotoxic activity. The potency follows the order Br > I > Cl > F. Compound 4d , with a bromine substitution, exhibited the most potent activity against Huh1 and Huh7 cell lines.[1]

-

Effect of Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups, particularly halogens, at the 5-position lead to higher potency compared to electron-donating groups like methyl (CH₃) and methoxy (OCH₃). The nitro group (NO₂), a strong electron-withdrawing group, resulted in a significant decrease in activity, suggesting an optimal electronic requirement for the substituent.

-

Position of Substitution: Substitution on either of the isatin rings (R¹ or R²) with the same group results in similar activity, with slightly higher potency observed when the substituent is at the R¹ position.

-

Unsubstituted Analog: The unsubstituted analog (4a) was inactive, highlighting the importance of substitution on the isatin scaffold for antitumor activity.

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol is used to determine the cytotoxic effects of the this compound analogs on liver cancer cell lines.

Materials:

-

Human liver cancer cell lines (Huh1, Huh7, H22, Hepa1-6, HepG2, Huh6, 97H)

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin/streptomycin

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of the test compounds (this compound analogs) in DMEM.

-

Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (typically ranging from 0 to 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48 hours under the same conditions.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plates for an additional 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ values using a suitable software.

Western Blot Analysis for Autophagy Markers

This protocol is used to confirm the induction of autophagy by analyzing the expression levels of key autophagy-related proteins.

Materials:

-

Liver cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-LC3B, anti-ATG5, anti-p62, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat the liver cancer cells with this compound (e.g., at its IC₅₀ concentration) for a specified time (e.g., 24 hours).

-

Lyse the cells with RIPA buffer on ice.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (e.g., anti-LC3B, anti-ATG5, anti-p62, and anti-β-actin as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Analyze the band intensities to determine the relative expression levels of the autophagy markers. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Visualizations

Signaling Pathway Diagram

Caption: Autophagy pathway induced by this compound.

Experimental Workflow Diagram

Caption: Workflow for the evaluation of this compound analogs.

References

Unraveling the Dual-Action Mechanism of Maridebart Cafraglutide (AMG 133): A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of maridebart cafraglutide (formerly AMG 133), a first-in-class bispecific antibody-peptide conjugate under investigation for the treatment of obesity and related metabolic disorders. This document is intended for researchers, scientists, and drug development professionals interested in the novel therapeutic approach of concomitant glucagon-like peptide-1 (GLP-1) receptor agonism and glucose-dependent insulinotropic polypeptide (GIP) receptor antagonism.

Executive Summary

Maridebart cafraglutide is an investigational therapeutic that engineers a fully human monoclonal antibody, which antagonizes the GIP receptor, with two GLP-1 analogue agonist peptides.[1][2] This unique dual-action molecule is designed to leverage the appetite-suppressing and glucose-regulating effects of GLP-1 receptor activation while simultaneously blocking the GIP receptor, a strategy supported by preclinical and human genetic data to promote weight loss.[3] Preclinical studies in obese mice and cynomolgus monkeys, as well as Phase 1 and 2 clinical trials in humans with obesity, have demonstrated significant, dose-dependent weight loss and improvements in metabolic markers, with an acceptable safety and tolerability profile.[1][2]

Molecular Structure and Core Mechanism

Maridebart cafraglutide is a large molecule with a molecular weight of 153,514 Da. Its structure consists of a human monoclonal antibody that specifically targets and antagonizes the human GIP receptor. Covalently attached to this antibody are two molecules of a GLP-1 analogue peptide, which act as potent agonists for the GLP-1 receptor.

The proposed mechanism of action is a synergistic effect derived from its dual activities:

-

GLP-1 Receptor Agonism: Similar to endogenous GLP-1, the peptide component of maridebart cafraglutide activates GLP-1 receptors. This is expected to inhibit appetite, improve glucose regulation, and contribute to weight loss.

-

GIP Receptor Antagonism: The antibody component blocks the GIP receptor. This action is thought to contribute to weight loss by reducing food intake and improving fat cell metabolism. Preclinical evidence suggests that the combination of GIP receptor blockade and GLP-1 receptor agonism results in more profound weight loss than targeting either pathway alone.

Quantitative In Vitro Activity

The dual activity of maridebart cafraglutide has been quantified in cell-based assays measuring cyclic adenosine monophosphate (cAMP) levels.

| Target Receptor | Species | Activity | EC50 / IC50 |

| GLP-1R | Human | Agonist | 24.4 pM |

| Cynomolgus Monkey | Agonist | 5.7 pM | |

| Mouse | Agonist | 123 pM | |

| GIPR | Human | Antagonist | - |

| Cynomolgus Monkey | Antagonist | - | |

| Rat | Antagonist | - | |

| Table 1: In Vitro Potency of Maridebart Cafraglutide (AMG 133) |

Preclinical Efficacy

Studies in diet-induced obese (DIO) mice and obese cynomolgus monkeys have demonstrated the efficacy of maridebart cafraglutide in promoting weight loss and improving metabolic parameters.

-

In DIO Mice: A murine surrogate of AMG 133 led to a rapid and sustained reduction in body weight, reduced food intake, and lowered blood glucose levels.

-

In Obese Cynomolgus Monkeys: Treatment with AMG 133 resulted in a reduction in body weight, total energy intake, and improvements in fasting triglycerides, insulin, and cholesterol levels after six weeks.

Clinical Pharmacology and Efficacy

Phase 1 and 2 clinical trials have evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of maridebart cafraglutide in adults with obesity, with or without type 2 diabetes.

Pharmacokinetics

Maridebart cafraglutide exhibits a pharmacokinetic profile suitable for infrequent dosing.

| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Doses (MAD) |

| Time to Max Concentration (Tmax) | ~4 to 7 days | ~4 to 6 days |

| Mean Half-life (Intact AMG 133) | 14 to 16 days | - |

| Mean Half-life (Total AMG 133) | 21 to 24 days | - |

| Table 2: Pharmacokinetic Parameters of Maridebart Cafraglutide (AMG 133) in Humans |

Clinical Efficacy

Clinical trials have shown dose-dependent weight loss.

| Study Phase | Population | Dose | Mean Weight Change | Duration |

| Phase 1 (MAD) | Adults with obesity | 140mg Q4W | -7.2% | 85 days |

| 420mg Q4W | -14.5% | 85 days | ||

| Phase 2 | Adults with obesity/overweight | Not specified | up to ~20% | 52 weeks |

| Table 3: Clinical Efficacy of Maridebart Cafraglutide (AMG 133) on Body Weight |

Notably, weight loss was maintained for up to 150 days after the last dose in the multiple ascending dose cohorts of the Phase 1 study. The Phase 2 study also indicated the potential for further weight loss beyond 52 weeks, as a weight loss plateau was not observed. In addition to weight loss, clinically meaningful improvements in cardiometabolic parameters such as blood pressure, triglycerides, and high-sensitivity C-reactive protein (hs-CRP) were observed.

Safety and Tolerability

Across clinical trials, maridebart cafraglutide has demonstrated an acceptable safety and tolerability profile.

-

Common Adverse Events: The most frequently reported treatment-emergent adverse events were gastrointestinal in nature, primarily mild and transient nausea and vomiting, which typically resolved within 48 hours. The incidence of nausea and vomiting was substantially reduced with dose escalation.

-

Serious Adverse Events: No severe or serious adverse events were reported in the Phase 1 study.

-

Metabolic Effects: While fasting glucose levels were reduced, no hypoglycemia-related events were reported. There were no significant increases in free fatty acids, and no association was found between the administration of maridebart cafraglutide and changes in bone mineral density.

Experimental Protocols

In Vitro cAMP Functional Assays

The agonist and antagonist activities of maridebart cafraglutide were evaluated by measuring cAMP accumulation in recombinant cell lines.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK) 293T cells recombinantly expressing human or cynomolgus monkey GIPR, and Chinese hamster ovary (CHO) cells expressing rat or mouse GIPR were cultured under standard conditions. For GLP-1R activity, CHO-K1 cells recombinantly expressing human or mouse GLP-1R, or CHO-AM1D cells expressing cynomolgus monkey GLP-1R were used.

-

Assay Procedure: Cells were seeded in appropriate assay plates.

-

Agonist Mode (GLP-1R): Increasing concentrations of maridebart cafraglutide were added to the cells.

-

Antagonist Mode (GIPR): Cells were treated with increasing concentrations of maridebart cafraglutide in the presence of a fixed concentration of GIP (e.g., 50 pM or 90 pM).

-

cAMP Measurement: Following incubation, intracellular cAMP levels were measured using a commercially available assay kit.

-

Data Analysis: Dose-response curves were generated, and EC50 (for agonist activity) or IC50 (for antagonist activity) values were calculated.

Phase 1 Clinical Trial Design

A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of maridebart cafraglutide.

Protocol Summary:

-

Participants: Adults with a Body Mass Index (BMI) between 30.0 kg/m ² and 40.0 kg/m ² without other medical conditions.

-

Design: Randomized, double-blind, placebo-controlled.

-

Cohorts:

-

Single Ascending Dose (SAD): Participants received a single subcutaneous injection of maridebart cafraglutide or placebo. 49 participants were enrolled across seven SAD cohorts with doses ranging from 21 to 840 mg.

-

Multiple Ascending Doses (MAD): Participants received multiple subcutaneous injections of maridebart cafraglutide or placebo.

-

-

Endpoints:

-

Primary: Safety and tolerability.

-

Secondary: Pharmacokinetics and immunogenicity.

-

Exploratory: Pharmacodynamic biomarkers, including body weight.

-

-

Follow-up: Participants were followed for up to 150 days.

Conclusion

Maridebart cafraglutide (AMG 133) represents a novel and promising therapeutic approach for the management of obesity. Its dual mechanism of GLP-1 receptor agonism and GIP receptor antagonism is supported by a strong rationale from preclinical and human genetic studies. The data to date from preclinical and clinical studies demonstrate a favorable profile of significant and sustained weight loss, improvements in metabolic parameters, and acceptable safety and tolerability. Ongoing and future clinical development will further elucidate the long-term efficacy and safety of this first-in-class molecule.

References

- 1. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. amgen.com [amgen.com]

Unveiling the Autophagy-Inducing Potential of Antitumor Agent-133: A Bis-Isatin Derivative for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the antitumor agent-133, a bis-isatin derivative identified as a promising lead compound for cancer therapy due to its ability to induce autophagy in cancer cells. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its mechanism of action, experimental data, and relevant protocols.

Introduction to this compound

This compound, also referred to as compound 4d in the primary literature, is a novel bis-isatin derivative that has demonstrated significant cytotoxic activity against liver cancer cell lines.[1][2] Its mechanism of action involves the positive regulation of the autophagy signaling pathway, a cellular process of self-degradation that can be harnessed to induce cancer cell death.[2]

Quantitative Data Summary

The cytotoxic and autophagy-inducing effects of this compound have been quantified in various studies. The following tables summarize the key quantitative data available.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| Huh1 | Liver Cancer | 17.13[1][2] |

| Huh7 | Liver Cancer | 8.27 |

Table 2: Modulation of Autophagy Marker Proteins by this compound

| Protein | Function in Autophagy | Effect of this compound | Quantitative Change (Fold Change or %) |

| LC3B-II | Autophagosome formation | Upregulation | Data from primary research article needed |

| ATG5 | Autophagosome elongation | Upregulation | Data from primary research article needed |

| p62/SQSTM1 | Autophagy substrate | Downregulation | Data from primary research article needed |

Note: The specific quantitative changes in autophagy marker protein levels following treatment with this compound are detailed in the primary research publication by Li et al. (2024) in Bioorganic & Medicinal Chemistry Letters, which was not fully accessible in the public domain for this review. Researchers are advised to consult the full-text article for this detailed data.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in autophagy and the general workflow for evaluating the effects of this compound.

PI3K/AKT/mTOR Signaling Pathway in Autophagy Regulation

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of autophagy. Under normal conditions, this pathway is active and suppresses autophagy. Antitumor agents can induce autophagy by inhibiting this pathway.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Antitumor Agent-133

Disclaimer: "Antitumor agent-133" is a fictional designation. This guide utilizes data from the well-characterized chemotherapeutic agent, Paclitaxel, as a representative model to provide a detailed and accurate overview of the pharmacokinetic and pharmacodynamic properties of a potent antitumor compound.

Introduction

This compound is a highly effective mitotic inhibitor used in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[1][2] Its therapeutic efficacy is closely linked to its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[3] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacokinetic properties, and the experimental protocols used for its characterization.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of this compound is the disruption of microtubule dynamics, which are essential for cell division.[1][4] Unlike other microtubule-targeting agents that cause depolymerization, this compound stabilizes microtubules by binding to the β-tubulin subunit. This stabilization prevents the dynamic instability required for the normal functioning of the mitotic spindle during cell division.

The key pharmacodynamic effects include:

-

Microtubule Stabilization: Promotes the assembly of tubulin into microtubules and inhibits their disassembly. This leads to the formation of stable, nonfunctional microtubule bundles.

-

Cell Cycle Arrest: The dysfunctional mitotic spindle apparatus causes the cell cycle to arrest in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis) through various signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway.

Signaling Pathway of this compound

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of this compound is characterized by non-linear kinetics, particularly with short infusion times.

Data Presentation

Table 1: Summary of Key Pharmacokinetic Parameters for this compound

| Parameter | Description | Value |

| Administration | Intravenous infusion | Typically 3-hour or 24-hour infusions |

| Plasma Protein Binding | Primarily to albumin | ~89-98% |

| Metabolism | Hepatic | Primarily by CYP2C8 and CYP3A4 |

| Primary Metabolite | 6α-hydroxy-agent-133 | Inactive |

| Elimination | Biliary/fecal excretion | Primarily as metabolites |

| Non-linearity | Dose-dependent clearance | Observed with short infusions (<6 hours) |

Table 2: Pharmacokinetic Parameters for a 175 mg/m² 3-hour Infusion

| Parameter | Median Value | Interquartile Range |

| Cmax (Maximum Concentration) | 5.1 µM | 4.5–5.7 µM |

| CL (Clearance) | 12.0 L/h/m² | 10.9–12.9 L/h/m² |

| T > 0.05 µM (Time above threshold) | 23.8 hours | 21.5–26.8 hours |

ADME Workflow

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound via an appropriate route (e.g., intravenous injection) at a specified dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.

In Vivo Xenograft Study Workflow

Conclusion

This compound is a potent anticancer agent with a well-defined mechanism of action centered on microtubule stabilization. Its pharmacokinetic profile is complex, exhibiting non-linearity that necessitates careful consideration of dosing and infusion schedules. The experimental protocols outlined herein provide a robust framework for the preclinical and clinical evaluation of this important therapeutic agent. A thorough understanding of its pharmacokinetics and pharmacodynamics is crucial for optimizing its clinical use and for the development of novel formulations and combination therapies.

References

An In-depth Technical Guide on Antitumor Agents and the Cancer Stem Cell Marker CD133

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Technical Whitepaper on the Intersection of Novel Antitumor Agents and the Cancer Stem Cell Marker CD133

This technical guide provides a comprehensive overview of two distinct but significant areas in oncology research: antitumor agents designated with the number 133 and the cancer stem cell marker CD133. It is important to note that while the nomenclature is similar, a direct, scientifically documented link between a specific "Antitumor agent-133" and the CD133 marker has not been established in the available literature. This document, therefore, addresses these topics in two distinct, in-depth sections. The first section clarifies the identities of compounds referred to as "this compound," focusing on their known mechanisms. The second, more extensive section provides a detailed exploration of CD133 as a pivotal cancer stem cell marker, including its associated signaling pathways, therapeutic targeting strategies, and relevant experimental protocols.

Section 1: Characterization of "this compound"

The designation "this compound" is ambiguous and corresponds to at least two distinct chemical entities available from chemical suppliers for research purposes. The absence of a unified, publicly available research corpus linking a single "this compound" to CD133 necessitates a discrete examination of these compounds.

Anticancer Agent 133 (Compound Rh2)

"Anticancer agent 133," also referred to as compound Rh2, is a rhodium(III)-picolinamide complex.[1] Rhodium complexes are a class of metal-based compounds being investigated for their therapeutic potential in oncology.[2][3][4][5]

Mechanism of Action: This agent demonstrates cytotoxic and antimetastatic properties through a multi-faceted mechanism of action. It has been shown to:

-

Induce cell cycle arrest, apoptosis, and autophagy.

-

Inhibit cell metastasis by suppressing Epidermal Growth Factor Receptor (EGFR) expression, a process mediated by FAK-regulated integrin β1.

-

Accumulate primarily in the cytoplasm of cancer cells, where it can cause DNA damage and interact with DNA.

-

Trigger mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS) and disruption of calcium homeostasis, which in turn activates caspases and the apoptotic pathway.

The general workflow for evaluating the efficacy of such a compound is outlined below.

Figure 1: General workflow for anticancer drug evaluation.

This compound (Compound 4d)

Another compound designated "this compound" is a bis-isatin derivative. Isatin and its derivatives are a class of heterocyclic compounds that have been explored for their potential as anticancer agents, with some acting as inhibitors of protein kinases or inducing apoptosis.

Mechanism of Action: This particular bis-isatin derivative is reported to induce autophagy by regulating the expression of LC3BII, ATG5, and p62 proteins. Its cytotoxic effects have been quantified against Huh1 and Huh7 liver cancer cell lines.

Section 2: The Cancer Stem Cell Marker CD133 (Prominin-1)

CD133, also known as Prominin-1, is a pentaspan transmembrane glycoprotein that has gained significant attention as a marker for identifying and isolating cancer stem cells (CSCs) in various solid tumors, including those of the brain, colon, lung, and pancreas. CD133-positive (CD133+) CSCs are a subpopulation of tumor cells characterized by their capacity for self-renewal, differentiation, and resistance to conventional therapies, making them critical targets for achieving long-term remission.

CD133-Associated Signaling Pathways

The function of CD133+ CSCs is regulated by several key signaling pathways that are crucial for maintaining their stem-like properties and resistance to therapy. Targeting these pathways is a primary strategy in the development of novel anticancer agents.

Wnt/β-catenin Pathway: This pathway is fundamental for the self-renewal of CSCs. CD133 has been shown to stabilize β-catenin, a key effector of the Wnt pathway. Inhibition of this pathway can lead to decreased CD133 expression and induce cell cycle arrest.

Figure 2: CD133 in the Wnt/β-catenin signaling pathway.

PI3K/Akt Pathway: The PI3K/Akt signaling cascade is crucial for cell survival, proliferation, and resistance to apoptosis. CD133 can regulate this pathway, and silencing CD133 has been shown to suppress PI3K/Akt signaling, leading to cell cycle arrest.

Figure 3: CD133 regulation of the PI3K/Akt signaling pathway.

Other Key Pathways: CD133 is also implicated in the regulation of the MAPK/ERK, Notch, and Hedgehog signaling pathways, all of which contribute to the maintenance of cancer stem cell properties.

Quantitative Data on Targeting CD133+ Cells

While no data exists for "this compound," various compounds have been studied for their effects on CD133+ cancer cells. The following tables summarize representative quantitative data from the literature.

Table 1: IC50 Values of Various Agents on CD133+ Cancer Cells

| Agent | Cancer Type | Cell Line | IC50 (CD133+) | IC50 (Bulk Cells) | Reference |

|---|---|---|---|---|---|

| Flavopiridol | Prostate | DU145 | 500 nM | Not specified | |

| Quercetin | Colorectal | HT29 | >100 µM | ~75 µM | |

| Doxorubicin | Colorectal | HT29 | ~1000 nM | ~500 nM |

| Cisplatin + As-CD133 | Melanoma | B16F10 | Not specified* | Not specified* | |

*Combined treatment showed significantly decreased viability (3.1%) compared to cisplatin (25%) or As-CD133 (48%) alone.

Table 2: Effects of CD133 Modulation on Cellular Processes

| Intervention | Cell Line | Effect | Quantitative Change | Reference |

|---|---|---|---|---|

| As-CD133 Transfection | B16F10 | Decreased cell viability | Up to 52% decrease | |

| As-CD133 Transfection | MCF-7 | Decreased cell viability | Up to 47% decrease | |

| CD133 Silencing | Glioblastoma | Increased Apoptosis | Not specified |

| Quercetin + Doxorubicin | HT29 CD133+ | G2/M Arrest | Increased proportion of cells in G2/M | |

Experimental Protocols for CD133+ Cancer Stem Cell Research

The isolation and characterization of CD133+ CSCs are fundamental to studying their biology and developing targeted therapies.

Protocol 1: Isolation of CD133+ Cells using Magnetic-Activated Cell Sorting (MACS)

This protocol describes the enrichment of CD133+ cells from a heterogeneous tumor cell population.

-

Cell Preparation:

-

Start with a single-cell suspension from a tumor tissue digest or a cultured cell line.

-

Wash the cells with a suitable buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA).

-

Determine the total cell count and check for viability using Trypan Blue exclusion.

-

-

Magnetic Labeling:

-

Resuspend the cell pellet in buffer at a concentration of 10^7 cells per 80 µL.

-

Add 20 µL of CD133 MicroBeads per 10^7 cells.

-

Mix well and incubate for 15 minutes at 4-8 °C in the dark.

-

-

Magnetic Separation:

-

Wash the cells by adding 1-2 mL of buffer per 10^7 cells and centrifuge.

-

Resuspend the labeled cells in 500 µL of buffer.

-

Place a MACS column in the magnetic field of a MACS Separator.

-

Prepare the column by rinsing with buffer.

-

Apply the cell suspension onto the column. The magnetically labeled CD133+ cells will be retained in the column.

-

Wash the column with buffer to remove the unlabeled (CD133-) cells.

-

-

Elution of CD133+ Cells:

-

Remove the column from the magnetic separator.

-

Pipette 1 mL of buffer onto the column.

-

Firmly flush out the magnetically labeled CD133+ cells by pushing the plunger into the column.

-

-

Purity Assessment:

-

Assess the purity of the isolated CD133+ fraction using flow cytometry with a PE-conjugated anti-CD133 antibody. A purity of over 90% is often achievable.

-

Figure 4: Workflow for the isolation of CD133+ cells via MACS.

Protocol 2: Sphere Formation Assay for Assessing Self-Renewal Capacity

This assay is used to evaluate the self-renewal and sphere-forming ability of isolated CD133+ CSCs, which is a hallmark of their stem-like properties.

-

Cell Seeding:

-

Plate the isolated CD133+ cells at a low density (e.g., 500-1000 cells/mL) in non-adherent culture plates or flasks.

-

Use a serum-free stem cell medium (e.g., DMEM/F12) supplemented with growth factors such as EGF (20 ng/mL) and bFGF (20 ng/mL), and B27 supplement.

-

-

Incubation:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Do not disturb the plates for the first 4-5 days to allow for sphere formation.

-

-

Monitoring and Maintenance:

-

Observe the formation of floating spherical colonies (spheroids or tumorspheres) under a microscope.

-

Add fresh media with growth factors every 2-3 days.

-

-

Quantification:

-

After 7-14 days, count the number of spheres with a diameter greater than a certain threshold (e.g., 50 µm).

-

The sphere formation efficiency (SFE) can be calculated as: (Number of spheres formed / Number of cells seeded) x 100%.

-

-

Serial Passaging (Optional):

-

To assess long-term self-renewal, collect the primary spheres, dissociate them into single cells (e.g., using TrypLE), and re-plate them under the same conditions to form secondary spheres. This can be repeated for several passages.

-

Conclusion

While the term "this compound" currently refers to distinct chemical entities without a documented connection to the cancer stem cell marker CD133, both areas represent active and important fields of cancer research. Rhodium-based complexes and bis-isatin derivatives show promise as novel anticancer agents with diverse mechanisms of action. Concurrently, CD133 continues to be a focal point for understanding cancer recurrence and therapy resistance. The detailed exploration of its signaling pathways and the development of robust protocols for studying CD133+ cells are crucial for designing next-generation therapies that can effectively eradicate cancer stem cells and improve patient outcomes. Future research may yet uncover a direct link between these fields, but for now, their independent investigation continues to yield valuable insights into the complex biology of cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Rhodium(iii) complexes with isoquinoline derivatives as potential anticancer agents: in vitro and in vivo activity studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Rhodium (Rh): Metallic complexes applied against cancer | Research, Society and Development [rsdjournal.org]

- 4. Rhodium Complexes Targeting DNA Mismatches as a Basis for New Therapeutics in Cancers Deficient in Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rhodium complex [RhLI2]I: a novel anticancer agent inducing tumor inhibition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: In Vivo Efficacy of Antitumor agent-133 in a Human Colorectal Cancer HCT116 Xenograft Model

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and representative data for evaluating the in vivo antitumor efficacy of Antitumor agent-133, a selective inhibitor of the PI3K/Akt/mTOR signaling pathway, using a human colorectal cancer (HCT116) subcutaneous xenograft mouse model.

Introduction

This compound is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) / Protein Kinase B (Akt) / mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, including colorectal cancer, making it a key target for therapeutic intervention. Preclinical evaluation in robust animal models is essential to determine the efficacy and safety profile of new therapeutic candidates like this compound.

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard and vital tool in oncology drug development for assessing anti-proliferative activity in an in vivo environment. This note describes the protocol for establishing HCT116 xenografts and assessing the efficacy of this compound.

Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound. Growth factor binding to Receptor Tyrosine Kinases (RTKs) activates PI3K, leading to a downstream phosphorylation cascade that ultimately promotes cell proliferation and survival. This compound exerts its effect by inhibiting this pathway.

Experimental Workflow

The general workflow for conducting the in vivo xenograft study is outlined below. The process begins with cell line preparation and expansion, followed by implantation into host animals, tumor growth monitoring, treatment administration, and concludes with data collection and analysis.

Detailed Experimental Protocol

Materials and Reagents

-

Cell Line: HCT116 human colorectal carcinoma cells.

-

Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Culture Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Implantation Reagents: Sterile PBS, Trypsin-EDTA, Matrigel® Basement Membrane Matrix.

-

Test Article: this compound, formulated in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Vehicle).

Cell Culture and Implantation

-

Culture HCT116 cells at 37°C in a 5% CO₂ incubator.

-

Harvest cells at 80-90% confluency using Trypsin-EDTA.

-

Wash cells with sterile PBS and perform a viability count (e.g., using Trypan Blue). Cell viability must be >95%.

-

Resuspend cells in a 1:1 mixture of cold sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

Animal Monitoring and Treatment

-

Allow tumors to grow. Monitor tumor volume (V) using digital calipers 2-3 times per week. Calculate volume using the formula: V = (Length x Width²) / 2.

-

When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

-

Administer this compound or Vehicle via oral gavage (p.o.) once daily (QD) for 21 consecutive days.

-

Record body weights 2-3 times per week as an indicator of general health and toxicity.

-

Monitor animals daily for any adverse clinical signs. Euthanize animals if tumor volume exceeds 2000 mm³ or if body weight loss exceeds 20%.

Endpoint and Data Analysis

-

At the end of the study (Day 21), record final tumor volumes and body weights.

-

Euthanize all animals and excise tumors for terminal weight measurement and optional pharmacodynamic analysis (e.g., Western blot for p-Akt).

-

Calculate Tumor Growth Inhibition (TGI) as follows:

-

TGI (%) = [1 - (ΔT / ΔC)] x 100

-

Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the vehicle control group.

-

Representative Data

The following tables summarize the expected outcomes from a study evaluating this compound in the HCT116 xenograft model.

Table 1: Antitumor Efficacy of Agent-133 in HCT116 Xenograft Model

| Treatment Group | Dosing (p.o., QD) | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (TGI, %) | p-value vs. Vehicle |

|---|---|---|---|---|

| Vehicle | - | 1580 ± 210 | - | - |

| Agent-133 | 25 mg/kg | 895 ± 155 | 43.4 | < 0.05 |

| Agent-133 | 50 mg/kg | 470 ± 98 | 70.3 | < 0.001 |

| Agent-133 | 100 mg/kg | 215 ± 65 | 86.4 | < 0.0001 |

Data are presented as mean ± SEM.

Table 2: Animal Body Weight Changes

| Treatment Group | Dosing (p.o., QD) | Mean Body Weight (Day 0, g) | Mean Body Weight (Day 21, g) | Percent Change (%) |

|---|---|---|---|---|

| Vehicle | - | 22.5 ± 0.8 | 24.1 ± 1.0 | +7.1 |

| Agent-133 | 25 mg/kg | 22.7 ± 0.9 | 23.9 ± 0.9 | +5.3 |

| Agent-133 | 50 mg/kg | 22.4 ± 0.7 | 23.0 ± 1.1 | +2.7 |

| Agent-133 | 100 mg/kg | 22.6 ± 0.8 | 21.8 ± 1.2 | -3.5 |

Data are presented as mean ± SEM. No significant body weight loss indicating good tolerability at efficacious doses.

Conclusion